molecular formula C7H6ClN5O B1640534 1-(2-Amino-6-chloro-9H-purin-9-yl)ethanone

1-(2-Amino-6-chloro-9H-purin-9-yl)ethanone

Cat. No.: B1640534
M. Wt: 211.61 g/mol
InChI Key: GFYVWLSUWPYDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-6-chloro-9H-purin-9-yl)ethanone is a useful research compound. Its molecular formula is C7H6ClN5O and its molecular weight is 211.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6ClN5O

Molecular Weight

211.61 g/mol

IUPAC Name

1-(2-amino-6-chloropurin-9-yl)ethanone

InChI

InChI=1S/C7H6ClN5O/c1-3(14)13-2-10-4-5(8)11-7(9)12-6(4)13/h2H,1H3,(H2,9,11,12)

InChI Key

GFYVWLSUWPYDTJ-UHFFFAOYSA-N

SMILES

CC(=O)N1C=NC2=C1N=C(N=C2Cl)N

Canonical SMILES

CC(=O)N1C=NC2=C1N=C(N=C2Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 204.2 g (2.00 mol) of acetic anhydride, 202.4 g (2.00 mol) of triethylamine and 169.6 g (1.00 mol) of 2-amino-6-chloropurine was stirred at 80° C. for 1 hour. The resulting suspension was cooled at 25° C., and thereafter diluted with 400 mL of toluene, and the diluted solution was filtered. The resulting crystals were suspended in 300 mL of isopropanol, and the suspension was filtered again. The resulting crystals were dried at 60° C. under reduced pressure, to give 211.8 g of white powder of 9-acetyl-2-amino-6-chloropurine (yield 100%).
Quantity
204.2 g
Type
reactant
Reaction Step One
Quantity
202.4 g
Type
reactant
Reaction Step One
Quantity
169.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-6-chloropurine (150 g, 0.89 mol) and acetic anhydride (108 g, 1.06 mol) were added to N,N-dimethylacetamide (350 ml), and the mixture was heated to 50-60° C. and stirred for 4 hr. The reaction mixture was cooled and filtrated. The obtained crystals were washed with isopropanol (400 ml) and dried at 80° C. under reduced pressure to give 9-acetyl-2-amino-6-chloropurine as a pale-yellow powder (187 g, yield 99.0%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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